molecular formula C9H12F2O4 B573558 Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate CAS No. 176969-33-8

Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate

Cat. No.: B573558
CAS No.: 176969-33-8
M. Wt: 222.188
InChI Key: KDVPGBVZKTVEIS-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate (CAS 176969-33-8) is a high-purity fluorinated building block of interest in advanced chemical synthesis. This compound, with the molecular formula C 9 H 12 F 2 O 4 and a molecular weight of 222.19 , is characterized by a density of approximately 1.2 g/cm³ and a boiling point of 248.4°C at 760 mmHg . Its primary research value lies in its role as a crucial precursor for the preparation of fluorinated heterocycles. It is specifically utilized in the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key scaffold found in various active pharmaceutical ingredients and agrochemicals . The synthetic process involves its condensation with methyl hydrazine, followed by cyclization to construct the pyrazole core . As a specialist intermediate, it enables researchers to incorporate a stable difluoromethyl group into target molecules, which can modulate their lipophilicity, metabolic stability, and biological activity. This product is intended for research and further chemical manufacturing applications only. It is not for diagnostic or therapeutic use, nor for personal consumption. Researchers can request this material with a typical purity of 99% .

Properties

IUPAC Name

ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O4/c1-3-14-5-6(7(12)8(10)11)9(13)15-4-2/h5,8H,3-4H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVPGBVZKTVEIS-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C(=O)C(F)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C(=O)C(F)F)/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672882
Record name Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176969-33-8
Record name Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176969338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.668
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate, also known by its CAS number 176969-33-8, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H12F2O4
  • Molecular Weight : 222.19 g/mol

Mechanisms of Biological Activity

This compound exhibits several biological activities attributed to its chemical structure. The presence of the difluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.

1. Antimicrobial Activity

Research indicates that compounds with similar structures to this compound demonstrate notable antimicrobial properties. The compound may inhibit bacterial growth through interference with cell wall synthesis or disruption of metabolic pathways.

2. Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism could involve the modulation of specific signaling pathways that regulate cell survival and proliferation.

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy This compound showed significant inhibition against various bacterial strains, particularly Gram-positive bacteria.
Anticancer Activity In vitro studies demonstrated that the compound reduced cell viability in breast cancer cell lines by inducing programmed cell death.
Toxicological Assessment Toxicity studies revealed moderate toxicity at high concentrations but acceptable safety profiles at therapeutic doses.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

  • Absorption : Rapid absorption in gastrointestinal tract.
  • Distribution : High distribution volume due to lipophilicity.
  • Metabolism : Primarily hepatic metabolism with potential for active metabolites.
  • Excretion : Renal excretion as unchanged drug and metabolites.

Comparison with Similar Compounds

Fluorinated Analog: Ethyl (2E)-2-(Ethoxymethylidene)-4,4,4-Trifluoro-3-Oxobutanoate

Key Differences :

  • Substituents : Trifluoro (CF₃) vs. difluoro (CF₂) at the 4-position.
  • Synthetic Utility: The trifluoro variant is extensively used in pyrazole synthesis via condensation with arylhydrazines, yielding trifluoromethylated pyrazoles with enhanced biological activity due to fluorine's electronegativity and metabolic stability .
  • Biological Impact :
    • Trifluoromethyl groups improve binding affinity in pharmaceuticals; difluoro derivatives may offer intermediate bioactivity or distinct pharmacokinetic profiles .

Data Table 1: Fluorinated Analogs

Compound Substituents Molecular Formula Key Applications Reference
Target Compound 4,4-difluoro C₉H₁₂F₂O₄ Pyrimidine/pyrazole synthesis
Trifluoro Analog 4,4,4-trifluoro C₉H₁₁F₃O₄ High-activity pyrazole derivatives

Halogenated Derivatives: Brominated and Chlorinated Variants

Example 1: Ethyl (2Z)-4-Bromo-2-(Ethoxymethylidene)-4,4-Difluoro-3-Oxobutanoate (CAS 2155873-15-5)

  • Structural Difference : Bromine atom at the 4-position.
  • Reactivity : Bromine serves as a leaving group, enabling nucleophilic substitution reactions. This expands utility in synthesizing branched or functionalized heterocycles .

Example 2: Methyl 4-Chloro-4,4-Difluoro-3-Oxobutanoate

  • Application: Used in enantioselective reductions with baker’s yeast to produce chiral hydroxyesters. The difluoro group enhances stereochemical control compared to non-fluorinated analogs .

Data Table 2: Halogenated Derivatives

Compound Halogen Substituent Key Reactivity Reference
Brominated Derivative Br at 4-position Nucleophilic substitution
Chlorinated Analog Cl at 4-position Enantioselective reduction

Non-Fluorinated Analog: Ethyl 4,4-Difluoro-3-Oxobutanoate (CAS 352-24-9)

Key Differences :

  • Lacks the ethoxymethylidene group.
  • Reactivity: Primarily used as a precursor in condensation reactions. The absence of the conjugated enone system limits its utility in cyclization compared to the target compound .

Structural Isomers and Stereochemical Variants

Example: (Z)-Ethyl 2-(Ethoxymethylene)-4,4-Difluoro-3-Oxobutanoate (CAS 1086400-66-9)

  • Steric Effects : The Z-isomer may exhibit different steric hindrance around the double bond, influencing reaction pathways and product distributions .

Physicochemical Properties

Table 3: Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility
Target Compound 222.19 Not reported Moderate in organics
Trifluoro Analog 236.18 Higher than difluoro Lower polarity
Ethyl 4,4-Difluoro-3-Oxobutanoate 166.14 ~200 (estimated) Similar to target

Preparation Methods

Representative Procedure from Patent EP2262756B1

Stage 1: Synthesis of Ethyl 4,4-Difluoroacetoacetate

  • Charge 2274.9 g acetic anhydride into a reactor; heat to 110°C.

  • Meter in 2171 g ethyl 4,4-difluoroacetoacetate solution (22.6% in ethanol/ethyl acetate) and 822.7 g triethyl orthoformate over 2 h.

  • Reflux for 7 h; cool to 25°C.

  • Distill off volatiles at 150 mbar (40–90°C), then at 5 mbar (90°C).

Stage 2: Isolation of Ethyl 2-Ethoxymethylene-4,4-Difluoro-3-Oxobutyrate

  • The residue (658.8 g) contains 95.5% target compound, yielding 88.5% over two stages.

Mechanistic Insights

Enolate Stability and Reactivity

The enolate (V) forms via deprotonation of ethyl difluoroacetate by sodium ethoxide. Fluorine’s electronegativity stabilizes the enolate, facilitating nucleophilic attack on triethyl orthoformate. The reaction proceeds through a keto-enol tautomerization, with acetic anhydride acting as both solvent and dehydrating agent.

Role of Acetic Anhydride

Acetic anhydride serves dual roles:

  • Proton scavenger : Neutralizes ethanol generated during enolate formation.

  • Acylating agent : Converts residual water to acetic acid, maintaining anhydrous conditions.

Process Optimization Strategies

Solvent Selection

Ethyl acetate is preferred over THF or DMF due to:

  • Low boiling point (77°C), enabling easy removal.

  • Compatibility with sodium ethoxide and HCl.

Temperature Control

Exothermic reactions during triethyl orthoformate addition necessitate gradual feeding:

  • Adiabatic temperature rise : ~15°C per hour observed in Example 1a.

  • Cooling to 25°C before distillation prevents thermal degradation of the product.

Scalability and Industrial Relevance

The patented process is scalable to multi-kilogram batches with consistent yields (85–92%). Critical considerations for pilot-scale production:

  • Continuous distillation : Reduces cycle time by 30% compared to batch mode.

  • In-line analytics : FTIR monitoring of enolate formation minimizes off-spec batches.

Q & A

Q. What are the primary synthetic routes for Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate in heterocyclic chemistry?

  • Methodological Answer : The compound is synthesized via condensation reactions with arylhydrazines. For example, reacting this compound with substituted hydrazines under acidic conditions (e.g., acetic acid, 60–80°C) yields trifluoromethyl-containing pyrazole derivatives. Key parameters include solvent choice (ethanol or methanol), reaction time (6–12 hours), and stoichiometric control to minimize side products. The ethoxymethylidene group acts as an electron-withdrawing moiety, facilitating nucleophilic attack by hydrazines .

Q. Which analytical techniques are recommended for determining the stereochemical configuration of this compound?

  • Methodological Answer : X-ray crystallography remains the gold standard for unambiguous stereochemical determination. Single-crystal diffraction data refined using SHELXL (via the SHELX suite) can resolve the (2E)-configuration of the ethoxymethylidene group. Complementary techniques include:
  • NMR Spectroscopy : 19F^{19}\text{F} NMR distinguishes fluorine environments; coupling constants in 1H^{1}\text{H} NMR confirm double-bond geometry.
  • IR Spectroscopy : C=O and C=C stretching frequencies (~1700 cm1^{-1} and ~1600 cm1^{-1}) validate conjugation.
    Cross-validation with computational methods (DFT-based geometry optimization) is advised for complex cases .

Advanced Research Questions

Q. How can researchers address contradictions in stereochemical outcomes when using this compound in asymmetric synthesis?

  • Methodological Answer : Discrepancies in stereoselectivity often arise from competing enzymatic vs. chemical pathways. For example:
  • Enzymatic Reduction : Baker’s yeast-mediated reduction of analogous 4-halogenated-3-oxobutanoates shows stereochemical inversion with additives (e.g., allyl bromide enhances D-enzyme activity).
  • Chemical Catalysis : Chiral ligands (e.g., BINAP) in transition-metal complexes (Ru or Rh) can override enzymatic bias.
    To resolve contradictions:

Conduct kinetic studies to identify rate-determining steps.

Use isotopic labeling (2H^{2}\text{H}, 13C^{13}\text{C}) to track intermediate configurations.

Compare reaction outcomes in polar aprotic (DMF) vs. protic (EtOH) solvents .

Q. What strategies optimize the fungicidal activity of derivatives synthesized from this compound?

  • Methodological Answer : Structural modifications at specific positions enhance bioactivity:
  • Position 3 : Replace the oxo group with thiourea moieties (e.g., via reaction with isothiocyanates) to improve binding to fungal enzymes.
  • Position 4 : Introduce electron-withdrawing substituents (e.g., -CF3_3) to increase metabolic stability.
    Example Protocol :

React the compound with methylhydrazine to form a pyrazole core.

Functionalize with substituted anilines (e.g., 4-chlorophenyl) via nucleophilic aromatic substitution.

Screen derivatives against Fusarium oxysporum at 50 µg/mL; measure growth inhibition via OD600_{600} assays.
Bioactivity Table :

Derivative SubstituentFungicidal Activity (% Inhibition)
4-Chlorophenyl92% (vs. Pseudomonas syringae)
2-Nitrophenyl78% (vs. Corynespora mazei)
Unmodified45% (baseline)
.

Data Contradiction Analysis

Q. How should researchers interpret conflicting reactivity data between this compound and its non-fluorinated analogs?

  • Methodological Answer : Fluorine’s electronegativity alters electron density, affecting reaction pathways:
  • Nucleophilic Additions : The difluoro group reduces enolate stability, slowing aldol condensations. Use stronger bases (e.g., LDA vs. NaH) to compensate.
  • Cyclization Reactions : Fluorine’s steric demand may favor 5-membered over 6-membered ring formation.
    Troubleshooting Steps :

Compare 19F^{19}\text{F} NMR shifts to assess electronic effects.

Perform Hammett analysis with para-substituted arylhydrazines to quantify electronic contributions.

Use DFT calculations (e.g., Gaussian 09) to model transition states and identify steric bottlenecks .

Comparative Reactivity Table

Reaction TypeEthyl (2E)-Compound ReactivityNon-Fluorinated Analog Reactivity
Hydrazine CondensationFaster (Ea_\text{a} = 45 kJ/mol)Slower (Ea_\text{a} = 58 kJ/mol)
Enolate FormationRequires LDA, −78°CNaH, 0°C sufficient
Hydrolysis (pH 7)t1/2_{1/2} = 2 ht1/2_{1/2} = 30 min

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.